Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate
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Overview
Description
Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate is a complex organic compound with the molecular formula C28H57N3O8S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate involves multiple stepsThe reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular signaling and membrane interactions.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways and affect cellular processes through its amphiphilic nature, allowing it to integrate into lipid membranes and alter their properties .
Comparison with Similar Compounds
Similar Compounds
- Ammonium dodecyl sulfate
- Ammonium lauryl sulfate
- Ammonium oleate
Uniqueness
Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate is unique due to its specific structural features, which confer distinct physicochemical properties. Its combination of ammonium and isopropylammonium groups, along with the oleoylamino moiety, provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Biological Activity
Ammonium isopropylammonium 1-(1-methyl-2-(oleoylamino)ethyl) sulphonatosuccinate (CAS No. 94159-68-9) is a complex organic compound notable for its unique amphiphilic structure, which includes both ammonium and sulfonate groups. This structural configuration suggests significant potential for biological activity, particularly in biochemistry and pharmaceutical applications. This article aims to explore the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C28H57N3O8S, with a molecular weight of approximately 595.39 g/mol. The presence of the oleoyl group enhances its interaction with lipid membranes, potentially facilitating drug delivery mechanisms.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C28H57N3O8S |
Molecular Weight | 595.39 g/mol |
Functional Groups | Ammonium, sulfonate, oleoyl |
Solubility | Water-soluble due to sulfonate group |
Amphiphilic Nature | Facilitates interaction with biological membranes |
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Cell Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane dynamics and permeability.
- Cell Signaling Modulation : It may influence various cellular pathways, affecting cell signaling and communication.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, positioning it as a candidate for further drug development.
Case Studies
- Antimicrobial Activity : A study explored the compound's efficacy against various bacterial strains. Results indicated notable inhibition zones in bacterial cultures treated with the compound, suggesting its potential as an antimicrobial agent.
- Drug Delivery Systems : Research evaluated the compound's role in enhancing the bioavailability of poorly soluble drugs. The oleoyl group significantly improved membrane permeability, allowing for more effective drug delivery across cellular barriers.
- Toxicological Assessments : Toxicity studies conducted on mammalian cell lines revealed that the compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications.
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | CAS Number | Key Features |
---|---|---|
Diammonium 1-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] 2-sulphonatosuccinate | 97158-33-3 | Contains hydroxyethyl group; potential for enhanced solubility |
4-[2-[(2-hydroxyethyl)(1-oxooleyl)amino]ethyl] hydrogen 2-sulphosuccinate | 85480-94-0 | Similar oleoyl structure; different functional groups affecting reactivity |
Ammonium dodecylbenzenesulfonate | N/A | Common surfactant; simpler structure without complex amino functionalities |
The comparison indicates that the unique combination of ammonium and sulfonate groups alongside a long-chain fatty acid derivative enhances its amphiphilic properties and biological interactions compared to other compounds.
Properties
CAS No. |
94159-68-9 |
---|---|
Molecular Formula |
C28H57N3O8S |
Molecular Weight |
595.8 g/mol |
IUPAC Name |
azanium;4-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-yloxy]-4-oxo-3-sulfonatobutanoate;propan-2-ylazanium |
InChI |
InChI=1S/C25H45NO8S.C3H9N.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-20-21(2)34-25(30)22(19-24(28)29)35(31,32)33;1-3(2)4;/h10-11,21-22H,3-9,12-20H2,1-2H3,(H,26,27)(H,28,29)(H,31,32,33);3H,4H2,1-2H3;1H3/b11-10-;; |
InChI Key |
JPZAHCNEFAGBBS-PQBRBDCOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].CC(C)[NH3+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].CC(C)[NH3+].[NH4+] |
Origin of Product |
United States |
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